PHD2 Enzyme Inhibition: Meta-Chloro vs. Para-Chloro vs. Unsubstituted Phenyl in a Single Assay
In a PHD2 TR‑FRET assay assessing hydroxylation of Pro-564 in HIF‑1α, the 3‑chlorophenylsulfonylacetamide derivative (incorporating the sulfonylacetate warhead of CAS 78066‑30‑5) exhibited an IC₅₀ of 98 nM [1][2]. The 4‑chloro regioisomer gave IC₅₀ = 33 nM, while the unsubstituted phenyl analogue showed IC₅₀ = 40 000 nM in the same experimental system [1][3].
| Evidence Dimension | PHD2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 98 nM (3‑Cl derivative) |
| Comparator Or Baseline | 4‑Cl derivative: IC₅₀ = 33 nM; Unsubstituted phenyl derivative: IC₅₀ = 40 000 nM |
| Quantified Difference | 3‑Cl is ~3‑fold less potent than 4‑Cl, but >400‑fold more potent than unsubstituted phenyl |
| Conditions | Inhibition of human PHD2 (Egl nine homolog 1); hydroxylation of Pro564 in HIF‑1α; TR‑FRET assay (Amgen, Inc.). |
Why This Matters
Demonstrates that the 3‑chloro isomer occupies a defined potency window that can be exploited for fine‑tuning PHD2 inhibition without the strong activity of the 4‑chloro analogue, enabling SAR‑driven procurement decisions.
- [1] Tegley, C. M. et al. Bioorg. Med. Chem. Lett. 18, 3925–3928 (2008). doi:10.1016/j.bmcl.2008.06.031. View Source
- [2] BindingDB entry BDBM50251906: 2-(2-(2-(3-chlorophenylsulfonyl)acetamido)-3-hydroxythiazol-4-yl)acetic acid, IC50 = 98 nM. View Source
- [3] BindingDB entries BDBM50251907 (4‑Cl, IC50 = 33 nM) and BDBM50251901 (unsubstituted, IC50 = 40 000 nM). View Source
